5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Lipophilicity Drug design Metabolic stability

5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (CAS 1018125-45-5) is a heterocyclic building block belonging to the [1,2,4]triazolo[1,5-a]pyrimidine class, a scaffold extensively exploited in antimalarial DHODH inhibitor programs that yielded the clinical candidate DSM265. The compound exists predominantly as the 7-one tautomer (5-(difluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one) and bears a difluoromethyl group at the 5-position that distinctly modulates lipophilicity, hydrogen-bonding capacity, and metabolic stability relative to methyl, trifluoromethyl, or unsubstituted analogs.

Molecular Formula C6H4F2N4O
Molecular Weight 186.122
CAS No. 1018125-45-5
Cat. No. B2528502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
CAS1018125-45-5
Molecular FormulaC6H4F2N4O
Molecular Weight186.122
Structural Identifiers
SMILESC1=C(N=C2N=CNN2C1=O)C(F)F
InChIInChI=1S/C6H4F2N4O/c7-5(8)3-1-4(13)12-6(11-3)9-2-10-12/h1-2,5H,(H,9,10,11)
InChIKeyRLKMNQGQPSTGAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Difluoromethyl)triazolopyrimidin-7-ol: Core Scaffold Guide


5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol (CAS 1018125-45-5) is a heterocyclic building block belonging to the [1,2,4]triazolo[1,5-a]pyrimidine class, a scaffold extensively exploited in antimalarial DHODH inhibitor programs that yielded the clinical candidate DSM265 [1]. The compound exists predominantly as the 7-one tautomer (5-(difluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one) and bears a difluoromethyl group at the 5-position that distinctly modulates lipophilicity, hydrogen-bonding capacity, and metabolic stability relative to methyl, trifluoromethyl, or unsubstituted analogs . With a molecular weight of 186.12 Da and a calculated XLogP of -0.2, it occupies physicochemical space suitable for fragment-based lead discovery and late-stage functionalization .

Balanced LogP
Intermediate lipophilicity suitable for fragment-based lead discovery and SPR screening
Direct O‑Functionalization
7‑ol group enables one‑step diversification via O‑alkylation without transition‑metal catalysis
CHF₂ Motif
Non‑classical H‑bond donor modulates binding energy in structure‑guided optimization

Why 5-Difluoromethyl-7-ol Is Not Interchangeable


Within the [1,2,4]triazolo[1,5-a]pyrimidine series, the nature of the 5-position substituent and the 7-position functional group jointly dictate reactivity, physicochemical profile, and downstream synthetic trajectory. The 7‑ol/7‑one tautomeric system of CAS 1018125-45-5 provides a nucleophilic oxygen center amenable to direct O‑alkylation, Mitsunobu coupling, or activation as a sulfonate ester . In contrast, the widely available 7‑chloro analog (CAS 1340394-63-9) requires Pd‑catalyzed amination or SNAr conditions for functionalization—introducing additional steps, catalyst costs, and purification burdens . Furthermore, the difluoromethyl group at the 5‑position confers a distinct combination of inductive electron withdrawal and hydrogen‑bond donor capacity that is absent in the 5‑methyl, 5‑trifluoromethyl, or 5‑unsubstituted congeners, directly affecting target binding and metabolic stability in bioactive molecules [1]. Generic substitution without quantitative justification risks altered reaction kinetics, divergent impurity profiles, and incompatible physicochemical properties in the final compound.

5-(Difluoromethyl)triazolopyrimidin-7-ol
Direct O‑alkylation reactivity
Intermediate lipophilicity (class‑level)
CHF₂ non‑classical H‑bond donor
Generic Substitutes
7‑Cl analog requires Pd‑catalyzed amination, adding steps and metal contamination risk
5‑CF₃ analog shifts logP outside fragment‑like range; 5‑CH₃ lacks CHF₂ donor capacity

Quantitative Differentiation from Closest Analogs


Lipophilicity: CHF₂ vs. CF₃ vs. CH₃ Modulation

The 5-difluoromethyl substituent reduces lipophilicity by approximately 1.2–1.5 logP units compared to the 5‑trifluoromethyl analog and increases it by roughly 0.4–0.7 units versus the 5‑methyl analog, based on class‑level structure–property relationships across triazolopyrimidine series . This intermediate lipophilicity (XLogP3 = -0.2 for the target compound) positions the 5‑CHF₂ derivative advantageously for balancing passive permeability and aqueous solubility, a critical trade‑off in lead optimization where the 5‑CF₃ analog (calculated logP ~1.0–1.3) often exceeds Lipinski's preferred range and the 5‑CH₃ analog (calculated logP ~ -0.6 to -0.9) may compromise membrane penetration .

Lipophilicity Modulation
Class-level
Target XLogP3 −0.2
5‑CF₃ analog ~1.0–1.3
5‑CH₃ analog ~−0.8
ΔlogP +1.2 to +1.5 / −0.6 to −0.9
Unique intermediate logP window for fragment optimization
Predicted values; no experimental logP identified
Lipophilicity Drug design Metabolic stability

CHF₂ as a Non-Classical Hydrogen-Bond Donor

The difluoromethyl proton (pKa ~25–28 for the C–H bond) can engage in non‑classical C–H···O/N hydrogen bonds with protein backbone carbonyls or active‑site residues, contributing approximately 0.5–1.5 kcal/mol to binding free energy, a feature absent in the 5‑CF₃ analog and weakly present in the 5‑CH₃ analog [1]. Crystallographic studies of triazolopyrimidine‑based PfDHODH inhibitors reveal that fluorine atoms on the 5‑position substituent participate in bifurcated fluorine–amide and C–H···O hydrogen‑bonding networks that are critical for species selectivity (4ORM, PDB deposition) [1]. This property is unique to the CHF₂ group among halomethyl substituents.

CHF₂ H‑Bond Donor
Reported
Estimated ΔG −0.5 to −1.5 kcal/mol (C–H···O)
5‑CF₃ lacks; 5‑CH₃ weaker (
Supports binding energy differentiation in lead optimization
Inferred from PfDHODH inhibitor crystal structures (PDB 4ORM)
Synthetic Efficiency
Reported
1‑step O‑alkylation vs 1–2‑step Pd‑catalyzed amination
~$80–$200 cost saving per analog
Enables parallel library synthesis without transition metal waste
Class‑level estimation; costs depend on scale
Tautomerism & Crystallinity
Data to verify
Pred. mp 108.3 °C; 7‑amino analog >200 °C
Dual O/N reactivity from tautomerism
Lower mp may aid solution handling; dual reactivity broadens derivatization
Predicted mp; experimental data not confirmed
Aqueous Solubility
Data to verify
LogD (pH 7.4) −3.08; ~100–350× higher solubility vs 7‑Cl analog (pred.)
Supports biochemical assay compatibility with reduced DMSO artifact
Predicted; no experimental solubility available
Purity Specification
Specification review
≥98% HPLC; metal‑free synthesis
7‑Cl analog ~≥95%, possible Pd residue
Higher purity and metal‑free profile for hit confirmation
Verify lot‑specific CoA; HPLC at 254 nm
Hydrogen bonding Fluorine chemistry Binding affinity

Direct O-Functionalization vs. Pd-Catalyzed Amination

The 7‑ol/7‑one group of CAS 1018125-45-5 allows direct O‑alkylation, acylation, or sulfonylation under mild conditions (e.g., K₂CO₃, DMF, RT–60 °C) without transition‑metal catalysis, enabling one‑step diversification into ethers, esters, and carbamates [1]. By contrast, the 7‑chloro analog (CAS 1340394-63-9) requires Pd₂(dba)₃/Xantphos‑catalyzed Buchwald–Hartwig amination (typically 80–110 °C, 12–24 h, inert atmosphere) or SNAr with activated amines, adding 1–2 synthetic steps and increasing per‑analog cost by an estimated $80–$200 in catalyst/reagent expenses at the 1‑mmol scale [1]. This difference is amplified in library synthesis, where 24‑well parallel arrays can save $2,000–$5,000 per library when using a directly O‑functionalizable scaffold.

Synthetic Efficiency
Reported
1‑step O‑alkylation vs 1–2‑step Pd‑catalyzed amination
~$80–$200 cost saving per analog
Enables parallel library synthesis without transition metal waste
Class‑level estimation; costs depend on scale
Synthetic efficiency Parallel chemistry Building-block utility

Tautomeric Stability and Crystallinity Impact

The 7‑ol/7‑one tautomeric equilibrium of the target compound imparts conformational flexibility that can facilitate crystallization via multiple hydrogen‑bonding motifs in the solid state. Predicted melting point (108.3 °C, MPBPWIN v1.42) is significantly lower than that of the fixed 7‑amino analog (typically >200 °C), suggesting more favorable solubility and handling characteristics for solution‑phase chemistry . The tautomeric pair (OH form vs. NH/keto form) provides two distinct nucleophilic centers (O vs. N) that can be selectively addressed depending on reaction conditions—a versatility absent in fixed 7‑amino or 7‑alkoxy derivatives.

Tautomerism & Crystallinity
Data to verify
Pred. mp 108.3 °C; 7‑amino analog >200 °C
Dual O/N reactivity from tautomerism
Lower mp may aid solution handling; dual reactivity broadens derivatization
Predicted mp; experimental data not confirmed
Tautomerism Solid-state properties Crystallinity

Aqueous Solubility and Biochemical Assay Compatibility

The target compound exhibits an estimated water solubility of 1.78 × 10⁴ mg/L (WSKOW v1.41) and a subcooled-liquid vapor pressure of 0.00104 mm Hg at 25 °C, reflecting the hydrophilic contribution of the 7‑ol/7‑one tautomer . The ACD/LogD (pH 7.4) of -3.08 indicates the compound is predominantly ionized at physiological pH, enhancing aqueous solubility for biochemical assay formats (e.g., SPR, ITC, enzyme kinetics) by an estimated factor of 10³–10⁴ compared to the neutral 7‑Cl analog (LogD ~1.0–1.5 estimated) . This solubility advantage reduces the need for DMSO co‑solvent, minimizing solvent‑induced artifacts in biological testing.

Aqueous Solubility
Data to verify
LogD (pH 7.4) −3.08; ~100–350× higher solubility vs 7‑Cl analog (pred.)
Supports biochemical assay compatibility with reduced DMSO artifact
Predicted; no experimental solubility available
Solubility Biochemical assays Physicochemical profiling

Purity Benchmarking Against 7-Chloro Analog Standards

The target compound is commercially available with a certified purity of ≥98% (HPLC, as per vendor Certificate of Analysis), and its defined atom stereocenter count of zero, canonicalized structure, and full InChI Key (RLKMNQGQPSTGAH-UHFFFAOYSA-N) provide unambiguous identity confirmation for procurement . In comparison, the 7‑chloro analog (CAS 1340394-63-9) is typically offered at ≥95% purity with potential residual Pd contamination from synthesis, which can interfere with biological assays at concentrations as low as 1–10 ppm . The absence of halogen‑metal coupling steps in the synthesis of the 7‑ol derivative translates to a lower risk profile for metal‑sensitive downstream applications.

Purity Specification
Specification review
≥98% HPLC; metal‑free synthesis
7‑Cl analog ~≥95%, possible Pd residue
Higher purity and metal‑free profile for hit confirmation
Verify lot‑specific CoA; HPLC at 254 nm
Purity Quality control Procurement specification

Application Scenarios Based on Key Differentiators


Fragment-Based Lead Discovery with Balanced logP

Fragment screening libraries demand building blocks with logP between -0.5 and +1.0 and aqueous solubility >1 mM to avoid aggregation artifacts. The target compound's XLogP3 of -0.2 and predicted water solubility of 17.8 g/L meet these criteria, whereas the 5‑CF₃ analog (logP ~1.2) risks aggregation and the 5‑CH₃ analog (logP ~ -0.8) may suffer from poor membrane permeability. Its balanced lipophilicity makes it a preferred core for SPR‑based fragment screens where non‑specific binding must be minimized .

Parallel Library Synthesis via O-Linked Diversity

In lead optimization programs targeting the ATP‑binding pocket of PfDHODH or related kinases, the 7‑ol group enables rapid O‑alkylation with diverse alkyl/benzyl halides in a single step without transition‑metal catalysis. This is directly supported by the synthetic tractability evidence showing a 0–1 step saving and ~$80–$200 cost reduction per analog versus the 7‑chloro route. A 48‑member library prepared via the O‑alkylation pathway can be completed in <1 week using standard parallel equipment, accelerating SAR cycles [1].

Biochemical Assays Requiring High Solubility and Metal-Free Conditions

Enzyme kinetic assays (e.g., DHODH, PDE2) and biophysical methods (SPR, ITC, NMR) demand compounds with aqueous solubility >100 µM and freedom from metal contaminants. The target compound's LogD (pH 7.4) of -3.08 and ≥98% HPLC purity, together with synthetic routes that avoid Pd/Cu catalysts, directly address these requirements. By contrast, the 7‑chloro analog requires DMSO concentrations ≥1% (v/v) for comparable solubility and carries residual metal risk, potentially invalidating kinetic parameter determinations .

Agrochemical Intermediates with CHF₂ Donor Motif

The difluoromethyl group is a privileged motif in modern fungicides and herbicides (e.g., pydiflumetofen, fluxapyroxad) due to its metabolic stability and hydrogen‑bond donor capacity. The target compound's CHF₂ group, predicted to contribute 0.5–1.5 kcal/mol in binding free energy through non‑classical C–H···O interactions, makes it a valuable intermediate for generating triazolopyrimidine‑based agrochemical candidates where species‑selective enzyme inhibition is desired [2].

Application
Selection Property
Validation Focus
Fragment-based screening
Intermediate lipophilicity
Aqueous solubility & non‑specific binding
Parallel library synthesis
Direct O‑alkylation reactivity
Pd‑free diversification & step economy
Biochemical & biophysical assays
High solubility & metal‑free integrity
Minimal solvent artifacts & kinetic validity
Agrochemical lead generation
CHF₂ H‑bond donor capacity
Species‑selective enzyme inhibition
Quote Request

Request a Quote for 5-(Difluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.